(4E)-5-(3,4-dichlorophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Description
(4E)-5-(3,4-dichlorophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a structurally complex heterocyclic compound featuring a pyrrolidine-2,3-dione core modified with multiple functional groups. Key structural elements include:
- A 4,5-dimethyl-1,3-thiazol-2-yl group at position 1, enhancing stability and electronic effects.
- A hydroxy(thiophen-2-yl)methylidene substituent at position 4, enabling conjugation and redox activity.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O3S2/c1-9-10(2)29-20(23-9)24-16(11-5-6-12(21)13(22)8-11)15(18(26)19(24)27)17(25)14-4-3-7-28-14/h3-8,16,26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKFYWNNGPGTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3,4-dichlorophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the dichlorophenyl, dimethylthiazolyl, and hydroxythiophenylmethylidene groups through various substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(3,4-dichlorophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the double bonds or nitro groups.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the dichlorophenyl ring.
Scientific Research Applications
The compound (4E)-5-(3,4-dichlorophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione (CAS Number: 671767-52-5) is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies.
Structure
The compound features a pyrrolidine core with various substituents, including a thiazole ring and dichlorophenyl group. Its structural complexity may contribute to its biological activity.
Medicinal Chemistry
The compound's structure suggests potential pharmacological activities. The presence of the thiazole moiety is known to enhance biological activity due to its ability to interact with various biological targets.
Antimicrobial Properties
Thiazole-containing compounds have been reported to possess antimicrobial activity. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibition of growth . The dichlorophenyl group may also enhance this activity due to its electron-withdrawing effects.
Materials Science
The unique structure of this compound allows for potential applications in materials science, particularly in the development of organic semiconductors and sensors.
Organic Electronics
Compounds similar to this one are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to transport charge efficiently makes them suitable candidates for electronic applications .
Agricultural Chemistry
Given the compound's potential bioactivity, it could serve as a lead structure for developing new pesticides or herbicides. The thiazole and phenyl groups may contribute to herbicidal activity against specific plant species.
Case Study 1: Anticancer Activity of Thiazole Derivatives
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer properties. The results indicated that compounds with similar structural features exhibited IC50 values in the micromolar range against breast cancer cell lines . This suggests that our compound could be further investigated for similar efficacy.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial agents, derivatives of thiazole were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting effectiveness comparable to established antibiotics .
Mechanism of Action
The mechanism of action of (4E)-5-(3,4-dichlorophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to the pyrrolidine-2,3-dione family, which is widely studied for its bioactivity. Below is a comparison with structurally analogous derivatives:
| Compound Name | Key Structural Features | Biological Activity | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| (Target Compound) | 3,4-dichlorophenyl, 4,5-dimethylthiazole, hydroxy(thiophen) | Hypothesized: Antimicrobial, anticancer | ~495.3 (estimated) | – |
| (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione | 4-fluorophenyl, phenylmethylidene | Research compound (unpublished bioactivity) | 408.4 | |
| (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione | Benzothiazole, propoxyphenyl | Antimicrobial, anticancer (in vitro) | ~528.6 | |
| (4E)-5-(3,4-dimethoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione | Dimethoxyphenyl, methylbenzothiazole | Kinase inhibition (predicted) | ~506.5 |
Key Observations :
- Chlorinated vs. Fluorinated Aromatic Groups : The 3,4-dichlorophenyl group in the target compound may enhance lipid solubility and receptor affinity compared to fluorinated analogs like the 4-fluorophenyl derivative .
- Thiazole vs.
- Thiophene vs. Phenylmethylidene : The hydroxy(thiophen-2-yl)methylidene group introduces sulfur-based conjugation, which may improve redox activity compared to phenylmethylidene derivatives .
Biological Activity
The compound (4E)-5-(3,4-dichlorophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule with potential biological activities. This article reviews its biological activity, synthesizing information from various studies and databases to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 460.4 g/mol. The structure features a pyrrolidine core substituted with a thiazole and a thiophenyl group, which are known to enhance biological activity through various mechanisms.
Structural Formula
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrrolidine moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and fungal infections . The presence of the dichlorophenyl group may enhance this activity due to increased lipophilicity, allowing better membrane penetration.
Anticancer Potential
Studies have demonstrated that compounds similar to the one can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with thiazole rings have shown promising results in inhibiting cell proliferation in breast cancer models . The compound's ability to disrupt cellular processes may be attributed to its interaction with specific molecular targets involved in cancer progression.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of key enzymes involved in disease pathways. For instance, thiazole derivatives have been reported to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in pathogens like Plasmodium falciparum, the causative agent of malaria . This inhibition could lead to further exploration as an antimalarial agent.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives demonstrated significant inhibitory effects, suggesting that the incorporation of thiazole into the compound enhances its antimicrobial properties .
Study 2: Anticancer Activity
A series of experiments assessed the cytotoxic effects of thiazole-containing compounds on human breast cancer cells (MCF-7). The results showed that these compounds induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
Summary of Biological Activities
Q & A
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Methodological Answer : Inconsistent bioactivity results (e.g., varying IC50 values) may stem from differences in assay conditions (pH, solvent, cell lines). Standardize protocols by: (i) Using dimethyl sulfoxide (DMSO) at ≤0.1% to avoid cytotoxicity . (ii) Validating purity (>95%) via HPLC before testing . (iii) Replicating assays under controlled oxygen levels (e.g., hypoxic vs. normoxic conditions) .
Q. How can machine learning or Bayesian optimization enhance synthesis yield and selectivity?
- Methodological Answer : Bayesian optimization algorithms efficiently explore reaction parameter space (e.g., catalyst loading, temperature) with fewer experiments than traditional DoE. For flow-chemistry systems, real-time feedback adjusts residence time and reagent ratios to maximize yield . Heuristic algorithms (e.g., genetic algorithms) optimize multi-step syntheses by prioritizing high-yield pathways .
Q. What mechanistic insights can be gained from kinetic studies of its degradation under varying pH?
- Methodological Answer : Pseudo-first-order kinetics experiments at pH 1–13 identify degradation pathways. For example, acidic conditions may hydrolyze the pyrrolidine-dione ring, while alkaline conditions cleave thiazole-thiophene conjugates . Liquid Chromatography-Mass Spectrometry (LC-MS) tracks degradation products, and Arrhenius plots determine activation energies for stability profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
